molecular formula C7H5Cl3S B1583351 2,4,5-Trichlorothioanisole CAS No. 4163-78-4

2,4,5-Trichlorothioanisole

Cat. No. B1583351
CAS RN: 4163-78-4
M. Wt: 227.5 g/mol
InChI Key: RWDHTEMSFGMSDP-UHFFFAOYSA-N
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Description

2,4,5-Trichlorothioanisole, also known as Methyl 2,4,5-Trichlorophenyl Sulfide or 1,2,5-Trichloro-4-(methylthio)benzene, is a chemical compound with the molecular formula C7H5Cl3S and a molecular weight of 227.53 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichlorothioanisole consists of a benzene ring with three chlorine atoms and a methylthio group attached .


Physical And Chemical Properties Analysis

2,4,5-Trichlorothioanisole is a solid at 20 degrees Celsius . . The melting point ranges from 60.0 to 62.0 degrees Celsius .

Scientific Research Applications

1. Cytotoxic Effects and Influence on Apoptosis

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been studied for its cytotoxic effects on organisms. A study by Yamanoshita et al. (2001) found that 2,4,5-T at low concentrations inhibits apoptosis in PC 12 cells, which could have implications for cell homeostasis and differentiation (Yamanoshita et al., 2001).

2. Effects on Renal Cortical Function

Research by Koschier and Berndt (1976) demonstrated that 2,4,5-T can significantly decrease the transport of organic acids and bases in rat renal cortical tissue. This suggests a depressive effect on the transport of some organic ions (Koschier & Berndt, 1976).

3. Impact on Peroxisomal Enzymes in Liver

A study by Kawashima et al. (1984) revealed that feeding rats with 2,4,5-T increases the activity of certain peroxisomal enzymes in the liver. This could have implications for understanding how exposure to 2,4,5-T affects liver function (Kawashima et al., 1984).

4. Bacterial Degradation

Korobov et al. (2018) researched a strain of Cellulosimicrobium sp. that can degrade 2,4,5-T. This study contributes to understanding the ecological impact of 2,4,5-T and potential bioremediation strategies (Korobov et al., 2018).

5. Genotoxic Effects

Research by Grant (1979) investigated the genotoxic effects of 2,4,5-T, noting its potential for causing chromosomal aberrations at low concentrations. This highlights concerns about the environmental and health impacts of 2,4,5-T (Grant, 1979).

6. Adsorption and Detection

A study by Khan and Akhtar (2011) examined the adsorption behavior of 2,4,5-T on poly-o-toluidine Zr(IV) phosphate, which is used in pesticide sensitive membrane electrodes. This research is significant for environmental monitoring and detection of 2,4,5-T (Khan & Akhtar, 2011).

7. Impact on Mitosis and Cytological Effects

Jackson (1972) focused on the cytological effects of 2,4,5-T, particularly its influence on mitosis and the development of cytological abnormalities. This research is crucial for understanding the cellular-level impacts of 2,4,5-T (Jackson, 1972).

8. Biodegradation in Methanogenic Aquifers

Research by Gibson and Suflita (1990) explored the anaerobic biodegradation of 2,4,5-T in methanogenic aquifers. This study provides insights into the environmental fate and breakdown of 2,4,5-T in aquatic systems (Gibson & Suflita, 1990).

9. Comparative Metabolism in Animals

Leng (1977) conducted a comparative study on the metabolism of 2,4,5-T in different animal species. This research is important for understanding how different organisms process and eliminate 2,4,5-T (Leng, 1977).

Safety And Hazards

The safety data sheet for 2,4,5-Trichlorothioanisole suggests that it may cause skin irritation and serious eye irritation . In case of inhalation, it’s recommended to move the victim to fresh air and give artificial respiration if necessary . If it comes into contact with the skin, it’s advised to remove contaminated clothing and rinse the skin with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If ingested, one should rinse the mouth and avoid inducing vomiting .

properties

IUPAC Name

1,2,4-trichloro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDHTEMSFGMSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194443
Record name Methyl 2,4,5-trichlorophenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorothioanisole

CAS RN

4163-78-4
Record name 1,2,4-Trichloro-5-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,5-trichlorophenyl sulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4,5-trichlorophenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4,5-trichlorophenyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 2,4,5-TRICHLOROPHENYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A1G9VO987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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